molecular formula C8H9NO3 B6244504 1-(1,2-oxazol-5-yl)cyclobutane-1-carboxylic acid CAS No. 2411314-45-7

1-(1,2-oxazol-5-yl)cyclobutane-1-carboxylic acid

Cat. No.: B6244504
CAS No.: 2411314-45-7
M. Wt: 167.2
InChI Key:
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Description

1-(1,2-Oxazol-5-yl)cyclobutane-1-carboxylic acid is a chemical compound characterized by its unique structure, which includes a cyclobutane ring fused to a 1,2-oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,2-oxazol-5-yl)cyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclodehydration of amino alcohols, which involves heating the precursor in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar cyclization reactions. The choice of reagents and conditions may vary to optimize yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(1,2-Oxazol-5-yl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and solvents.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

1-(1,2-Oxazol-5-yl)cyclobutane-1-carboxylic acid has found applications in various scientific research areas:

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It has been studied for its potential biological activity, including antimicrobial and antifungal properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of diseases such as cancer and infectious diseases.

  • Industry: The compound's unique structure makes it useful in the development of new materials and catalysts.

Mechanism of Action

1-(1,2-Oxazol-5-yl)cyclobutane-1-carboxylic acid can be compared to other similar compounds, such as 1-(1,2-oxazol-5-yl)cyclopropane-1-carboxylic acid and other oxazole derivatives. While these compounds share structural similarities, this compound is unique in its cyclobutane ring, which may confer distinct chemical and biological properties.

Comparison with Similar Compounds

  • 1-(1,2-oxazol-5-yl)cyclopropane-1-carboxylic acid

  • Other oxazole derivatives

Properties

CAS No.

2411314-45-7

Molecular Formula

C8H9NO3

Molecular Weight

167.2

Purity

95

Origin of Product

United States

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